molecular formula C15H13ClN2O B2660520 5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-60-2

5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2660520
M. Wt: 272.73
InChI Key: PFFXOTGDKFIWGN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a nitrile group (-C≡N), which is often involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile group could potentially introduce polarity to the molecule . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The nitrile group could be hydrolyzed to produce a carboxylic acid. The chlorophenyl group might undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could affect its polarity and therefore its solubility in different solvents .

Scientific Research Applications

Antiviral Activity

Specific Scientific Field

Medicinal chemistry and virology.

Summary of the Application

“5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” (let’s call it Compound X) has demonstrated antiviral activity. Researchers have explored its potential as an antiviral agent against specific viruses.

Experimental Procedures

    Synthesis

    Compound X is synthesized from 4-chlorobenzoic acid through a six-step process. Esterification with methanol, hydrazination, salt formation, and cyclization yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Further conversion into sulfonyl chloride and nucleophilic attack of amines leads to the title sulfonamides .

Results and Outcomes

  • Compound X exhibits antiviral activity against tobacco mosaic virus (TMV). Notably, derivatives 7b and 7i show promising results .
  • The title compound (7a) with a heterocyclic ring substituent in the sulfonamide part also displays reasonably good activity .

Green Synthesis

Specific Scientific Field

Green chemistry and sustainable synthesis.

Summary of the Application

Compound X can be synthesized using a green approach. Researchers have successfully prepared it in a cholinium chloride/urea eutectic mixture, which is an environmentally friendly reaction medium .

Experimental Procedures

Results and Outcomes

  • Compound X is obtained using a nature-inspired and eco-friendly method .

Other Potential Applications

Specific Scientific Field

Various fields, including pharmacology and agriculture.

Summary of the Application

Researchers have explored other applications of Compound X, although these are not as extensively studied as the antiviral activity.

Experimental Procedures

    Pharmacological Studies

    Some 1,3,4-thiadiazoles (related compounds) have displayed anticonvulsant, antifungal, and antibacterial properties . Compound X’s potential in these areas warrants further investigation.

    Agricultural Applications

    Sulfonamide derivatives, including Compound X, have been considered for herbicidal properties . However, more research is needed to fully understand their efficacy.

Results and Outcomes

  • Compound X’s broader applications remain an area of interest, and further studies are required .

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied further to fully understand its chemical behavior or to explore its potential uses in various fields such as medicine or materials science .

properties

IUPAC Name

5-(4-chlorophenyl)-2-oxo-1-propan-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-10(2)18-9-13(7-12(8-17)15(18)19)11-3-5-14(16)6-4-11/h3-7,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXOTGDKFIWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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